(2-Fluorophenyl)-piperidin-4-yl-methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

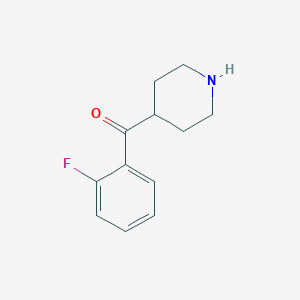

(2-Fluoro-phenyl)-piperidin-4-yl-methanone is an organic compound that features a fluorinated phenyl ring attached to a piperidine moiety via a methanone group

Wissenschaftliche Forschungsanwendungen

(2-Fluoro-phenyl)-piperidin-4-yl-methanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.

Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone typically involves the reaction of 2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of (2-Fluoro-phenyl)-piperidin-4-yl-methanone may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-phenyl)-piperidin-4-yl-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of (2-Fluoro-phenyl)-piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to modulation of the target’s activity and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Fluoro-phenyl)-ethylamine: This compound has a similar fluorinated phenyl ring but differs in the presence of an ethylamine group instead of a piperidine moiety.

4-Fluoro-phenyl-piperidine: This compound features a fluorinated phenyl ring attached directly to a piperidine ring without the methanone group.

Uniqueness

(2-Fluoro-phenyl)-piperidin-4-yl-methanone is unique due to the presence of the methanone group, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

(2-Fluoro-phenyl)-piperidin-4-yl-methanone, also known by its chemical identifier 98294-54-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorophenyl group and a ketone functional group. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of (2-Fluoro-phenyl)-piperidin-4-yl-methanone is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar piperidine structures often modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Interaction with Receptors

Studies suggest that the benzoylpiperidine fragment, which includes (2-Fluoro-phenyl)-piperidin-4-yl-methanone, acts as a ligand for serotoninergic and dopaminergic receptors. For instance:

- Serotonin Receptors : The compound exhibits affinity for multiple serotonin receptor subtypes, which may contribute to its neuropsychiatric effects.

- Dopamine Receptors : Its interaction with dopaminergic pathways suggests potential applications in treating disorders like schizophrenia and depression .

Biological Activity and Therapeutic Applications

Research has highlighted several therapeutic potentials for (2-Fluoro-phenyl)-piperidin-4-yl-methanone:

- Antidepressant Effects : The compound has shown promise in preclinical models for alleviating symptoms of depression through modulation of serotonin levels.

- Antipsychotic Properties : Its affinity for dopamine receptors positions it as a candidate for developing antipsychotic medications.

- Anti-inflammatory Activity : Some studies indicate that the compound may exert anti-inflammatory effects, making it relevant in conditions characterized by chronic inflammation .

Study 1: Neuropharmacological Evaluation

A study investigated the effects of (2-Fluoro-phenyl)-piperidin-4-yl-methanone on mouse models exhibiting depressive-like behaviors. The results demonstrated a significant reduction in immobility time in forced swim tests, indicating potential antidepressant properties.

Study 2: Cancer Cell Line Testing

In vitro assays on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. IC50 values ranged from 7.9 to 92 µM across different cell types, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, it is essential to compare it with similar compounds:

| Compound Name | IC50 (µM) | Target Receptor/Activity |

|---|---|---|

| (2-Fluoro-phenyl)-piperidin-4-yl-methanone | 7.9 - 92 | Anticancer activity |

| Benzoylpiperidine derivative | 80 | MAGL inhibition |

| Ketanserin | 10 | 5-HT2A receptor |

This table illustrates how (2-Fluoro-phenyl)-piperidin-4-yl-methanone compares to other compounds in terms of potency and target interactions.

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLRCFFXWWFHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.